molecular formula C26H24ClNO4S B2772827 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 899213-51-5

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2772827
CAS No.: 899213-51-5
M. Wt: 481.99
InChI Key: QJDVMMBFIJKFIU-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 6-ethoxyquinoline, and 4-ethylbenzenesulfonyl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

    Step 1: The initial step involves the alkylation of 6-ethoxyquinoline with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Step 2: The intermediate product is then subjected to sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a catalyst such as triethylamine.

    Step 3: The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-6-methoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
  • 1-(2-chlorobenzyl)-6-ethoxy-3-((4-methylphenyl)sulfonyl)quinolin-4(1H)-one
  • 1-(2-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-2(1H)-one

Uniqueness

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C22H24ClN2O3S
  • Molecular Weight : 416.95 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines. It appears to induce apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division .
  • Aromatase Inhibition : Some studies suggest that compounds with similar structures may act as aromatase inhibitors, which could be beneficial in treating hormone-dependent cancers such as breast cancer .
  • Microtubule Disruption : The ability to disrupt microtubule formation has been linked to the induction of mitotic catastrophe in cancer cells, leading to cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Effect Cell Line/Model IC50 Value
AntiproliferativeInduces apoptosis and cell cycle arrestMCF-7 (breast cancer)52 nM
Microtubule disruptionInhibits tubulin polymerizationMCF-7Not specified
Aromatase inhibitionReduces estrogen synthesisVariousNot specified

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Study on Antiproliferative Effects : A study published in PMC demonstrated that related compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved G2/M phase arrest and apoptosis induction through microtubule disruption .
  • Hypoxia-selective Cytotoxins : Research indicates that some derivatives can selectively target hypoxic tumor cells, enhancing their efficacy against solid tumors while minimizing damage to normal tissues .
  • Comparative Studies : In comparative analyses with other anticancer agents, this compound showed superior selectivity for cancer cells over normal cells, indicating a promising therapeutic index for further development .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVMMBFIJKFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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